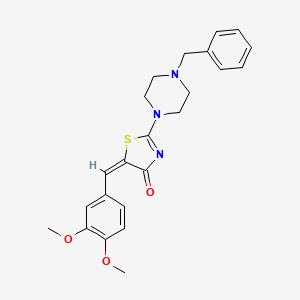
(E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a compound that belongs to the class of thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a benzylpiperazine moiety, and a dimethoxybenzylidene group, which contribute to its biological properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structural features inhibited cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzylpiperazine moiety may enhance the compound's interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
Thiazole derivatives have also been reported to possess antimicrobial activities. The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth in various bacteria and fungi. A study highlighted that modifications in the thiazole ring can enhance antibacterial efficacy against resistant strains .
Neuropharmacological Effects
The benzylpiperazine component is known for its neuropharmacological effects. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic or antidepressant effects, making this compound a candidate for further research in mental health applications .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with enzymes involved in cancer metabolism or microbial survival.
- Receptor Modulation : The benzylpiperazine moiety can influence neurotransmitter receptors, affecting mood and behavior.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have been conducted on related compounds that provide insights into the potential effects of this compound:
| Study | Compound | Findings |
|---|---|---|
| Singh et al. (2015) | Thiazole Derivative | Induced apoptosis in cancer cell lines; IC50 values < 10 µM |
| Berthelette et al. (1997) | Benzylpiperazine Analog | Showed significant antimicrobial activity against Gram-positive bacteria |
| Sloop et al. (2012) | Thiazole Compound | Exhibited neuroprotective effects in animal models |
特性
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-19-9-8-18(14-20(19)29-2)15-21-22(27)24-23(30-21)26-12-10-25(11-13-26)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYTYYKTOUXAKA-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













